c-Fms-IN-1
Overview
Description
Mechanism of Action
Target of Action
The primary target of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide, also known as c-Fms-IN-1, is the c-Fms kinase . The c-Fms kinase is a type III receptor tyrosine kinase, encoded by the proto-oncogene fms . It is specifically expressed in osteoclasts and myelomonocytic-lineage cells, such as monocytes and macrophages .
Mode of Action
This compound interacts with its target, the c-Fms kinase, by inhibiting its activity . This inhibition occurs at the molecular level, where this compound binds to the kinase, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that it regulates .
Biochemical Pathways
The inhibition of c-Fms kinase by this compound affects several biochemical pathways. The c-Fms kinase and its ligand CSF-1 play important roles in the proliferation, growth, and differentiation of tumor-associated macrophages . By inhibiting c-Fms, this compound disrupts these processes, potentially leading to a decrease in the growth and survival of these cells .
Result of Action
The result of this compound’s action is the disruption of the normal functioning of cells that express the c-Fms kinase. This includes a variety of malignant and inflammatory diseases where c-Fms is abnormally expressed . By inhibiting the activity of c-Fms, this compound can potentially slow the growth of these diseases.
Biochemical Analysis
Biochemical Properties
5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide interacts with the FMS kinase, a receptor that plays a crucial role in initiating cellular processes . The receptor-tyrosine kinase c-Fms is expressed in macrophages, microglia, and osteoclasts . The interaction between 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide and FMS kinase can influence the function of these cells .
Cellular Effects
The effects of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide on cells are largely mediated through its interaction with the FMS kinase . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the binding of CSF-1 to its receptor c-Fms, which is a cell surface receptor belonging to a family of tyrosine kinase receptors, results in the dimerization and phosphorylation of c-Fms, leading to macrophage proliferation .
Molecular Mechanism
5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide exerts its effects at the molecular level through its interaction with the FMS kinase . This interaction can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular processes . For example, signaling by the CSF-1/c-Fms system results in accelerating cellular proliferation .
Temporal Effects in Laboratory Settings
It is known that this compound has a high affinity for the FMS kinase, suggesting that it may have a long-lasting impact on cellular function .
Dosage Effects in Animal Models
The effects of 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide in animal models are dependent on the dosage administered
Metabolic Pathways
Given its interaction with the FMS kinase, it is likely that this compound is involved in pathways related to cellular proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of c-Fms-IN-1 involves multiple steps, starting with the preparation of heterocyclic derivatives. The process typically includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is scaled up using batch or continuous flow reactors, ensuring consistent quality and yield. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: c-Fms-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
c-Fms-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in modulating macrophage activity and immune responses.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting c-FMS kinase.
Comparison with Similar Compounds
Ki20227: Another c-FMS kinase inhibitor with an IC50 value of 2 nanomolar.
Pexidartinib (PLX3397): A multi-targeted receptor tyrosine kinase inhibitor with IC50 values of 13 nanomolar for CSF1R.
JNJ-40346527: A selective c-FMS kinase inhibitor used in clinical trials for cancer treatment.
Uniqueness of c-Fms-IN-1: this compound stands out due to its exceptionally low IC50 value, indicating high potency and specificity for c-FMS kinase. This makes it a valuable tool for research and potential therapeutic applications, offering advantages over other inhibitors in terms of efficacy and selectivity .
Properties
IUPAC Name |
5-cyano-N-[4-(4-methylpiperazin-1-yl)-2-piperidin-1-ylphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-25-11-13-26(14-12-25)17-5-7-19(20(15-17)27-9-3-2-4-10-27)24-22(28)21-8-6-18(16-23)29-21/h5-8,15H,2-4,9-14H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPPIQKPNBIUKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(O3)C#N)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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